molecular formula C14H24BN2 B14231380 Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- CAS No. 547768-66-1

Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-

Cat. No.: B14231380
CAS No.: 547768-66-1
M. Wt: 231.17 g/mol
InChI Key: ZKKYGIZROGRJIP-UHFFFAOYSA-N
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Description

Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to an amine group, along with a dimethylamino phenyl group and two isopropyl groups. Its distinct structure makes it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate boron-containing reagents with amines under controlled conditions. One common method includes the use of dichloro(diisopropylamino)borane as a starting material, which undergoes a series of reactions to introduce the dimethylamino phenyl group and achieve the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boron-oxygen compounds.

    Reduction: Reduction reactions can modify the boron center or the amine groups.

    Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets. The boron atom can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The dimethylamino phenyl group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloro(diisopropylamino)borane: A precursor in the synthesis of Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-.

    Triisopropylborane: Another boron-containing compound with different reactivity and applications.

    Dimethylaminoborane: Shares the dimethylamino group but differs in its overall structure and properties.

Uniqueness

Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- stands out due to its combination of a boron center with a dimethylamino phenyl group and isopropyl groups. This unique structure imparts specific reactivity and solubility characteristics, making it valuable in various research and industrial applications.

Properties

CAS No.

547768-66-1

Molecular Formula

C14H24BN2

Molecular Weight

231.17 g/mol

InChI

InChI=1S/C14H24BN2/c1-11(2)17(12(3)4)15-13-7-9-14(10-8-13)16(5)6/h7-12H,1-6H3

InChI Key

ZKKYGIZROGRJIP-UHFFFAOYSA-N

Canonical SMILES

[B](C1=CC=C(C=C1)N(C)C)N(C(C)C)C(C)C

Origin of Product

United States

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